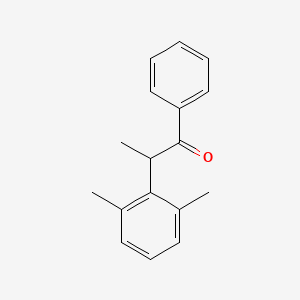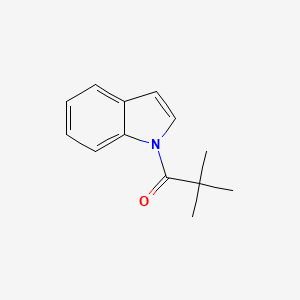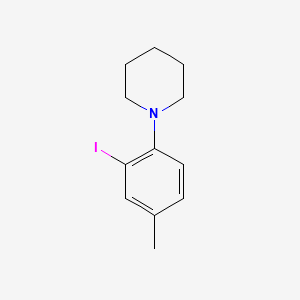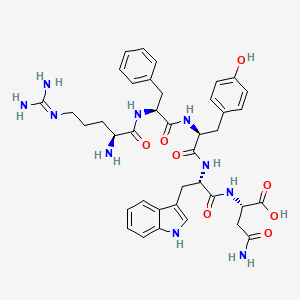
L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl-: is a complex peptide composed of five amino acids: L-asparagine, L-arginine, L-phenylalanine, L-tyrosine, and L-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions, leading to the formation of dityrosine or kynurenine derivatives.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It also serves as a substrate for enzymatic reactions, helping to elucidate enzyme mechanisms.
Biology
In biological research, this peptide can be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It can also serve as a tool to investigate the role of specific amino acid residues in biological processes.
Medicine
Medically, this peptide has potential applications in drug development and delivery. It can be used to design peptide-based therapeutics targeting specific receptors or enzymes. Additionally, it may serve as a biomarker for certain diseases.
Industry
In the industrial sector, this peptide can be used in the production of biopharmaceuticals, as well as in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl- depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Asparagine, L-arginyl-L-phenylalanyl-L-methionyl-L-tyrosyl-L-tryptophyl-
- L-Asparagine, L-threonyl-L-arginyl-L-tyrosyl-L-tryptophyl-L-valyl-
Uniqueness
L-Asparagine, L-arginyl-L-phenylalanyl-L-tyrosyl-L-tryptophyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of aromatic residues like phenylalanine, tyrosine, and tryptophan contributes to its stability and potential interactions with other biomolecules.
Eigenschaften
CAS-Nummer |
866720-09-4 |
|---|---|
Molekularformel |
C39H48N10O8 |
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H48N10O8/c40-27(10-6-16-44-39(42)43)34(52)46-29(17-22-7-2-1-3-8-22)35(53)47-30(18-23-12-14-25(50)15-13-23)36(54)48-31(37(55)49-32(38(56)57)20-33(41)51)19-24-21-45-28-11-5-4-9-26(24)28/h1-5,7-9,11-15,21,27,29-32,45,50H,6,10,16-20,40H2,(H2,41,51)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,56,57)(H4,42,43,44)/t27-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
XEAVMYKIFRJAEY-QDNWXXHKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
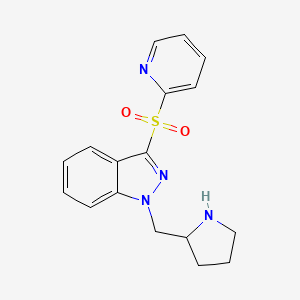

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
